N'-(1,3-Benzodioxol-5-ylmethylene)cyclohexanecarbohydrazide
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Overview
Description
N’-(1,3-Benzodioxol-5-ylmethylene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.322. This compound is known for its unique structure, which includes a benzodioxole ring fused with a cyclohexane ring through a methylene bridge. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-(1,3-Benzodioxol-5-ylmethylene)cyclohexanecarbohydrazide typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
N’-(1,3-Benzodioxol-5-ylmethylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzodioxole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(1,3-Benzodioxol-5-ylmethylene)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N’-(1,3-Benzodioxol-5-ylmethylene)cyclohexanecarbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N’-(1,3-Benzodioxol-5-ylmethylene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
N’-(1,3-Benzodioxol-5-ylmethylene)hexadecanohydrazide: This compound has a similar structure but with a longer alkyl chain, which may affect its solubility and biological activity.
N’-(1,3-Benzodioxol-5-ylmethylene)-3,4-dimethoxybenzohydrazide:
N’-(1,3-Benzodioxol-5-ylmethylene)-2-thiophenecarbohydrazide: This compound contains a thiophene ring instead of a cyclohexane ring, which can alter its chemical and biological properties.
The uniqueness of N’-(1,3-Benzodioxol-5-ylmethylene)cyclohexanecarbohydrazide lies in its specific structure, which combines the benzodioxole and cyclohexane rings, providing distinct chemical and biological properties .
Properties
CAS No. |
477734-32-0 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H18N2O3/c18-15(12-4-2-1-3-5-12)17-16-9-11-6-7-13-14(8-11)20-10-19-13/h6-9,12H,1-5,10H2,(H,17,18)/b16-9+ |
InChI Key |
KGMWGNSRONWRDC-CXUHLZMHSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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